![molecular formula C16H28O7 B14024469 (1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)
(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[73003,7]dodecan-2-ol” is a complex organic molecule characterized by its unique tricyclic structure and multiple ether and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of ether groups: This step may involve the use of ethoxyethanol and appropriate protecting groups to ensure selective reactions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification techniques: Using methods such as distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the ether groups or reduce any double bonds present.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties or signaling pathways.
Participating in chemical reactions: Acting as a catalyst or intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3S,7S,9R)-8-(1-methoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
- (1S,3S,7S,9R)-8-(1-propoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
Uniqueness
The uniqueness of the compound lies in its specific functional groups and tricyclic structure, which may confer unique reactivity and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C16H28O7 |
|---|---|
Poids moléculaire |
332.39 g/mol |
Nom IUPAC |
(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
InChI |
InChI=1S/C16H28O7/c1-7-18-8(2)19-12-13-10(20-15(3,4)22-13)9(17)11-14(12)23-16(5,6)21-11/h8-14,17H,7H2,1-6H3/t8?,9?,10-,11-,12?,13-,14+/m0/s1 |
Clé InChI |
VPKJZKUJGTXJPV-HDQVOYECSA-N |
SMILES isomérique |
CCOC(C)OC1[C@H]2[C@H](C([C@H]3[C@@H]1OC(O3)(C)C)O)OC(O2)(C)C |
SMILES canonique |
CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


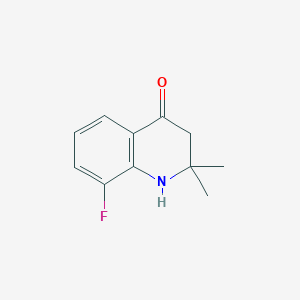
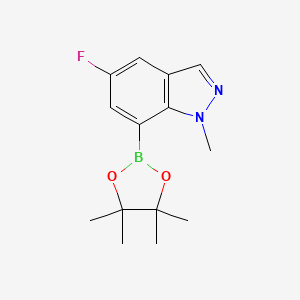

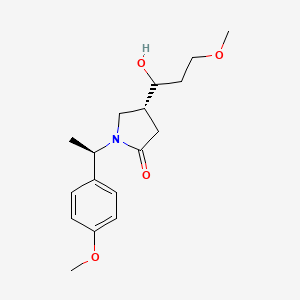
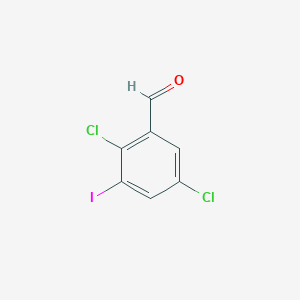
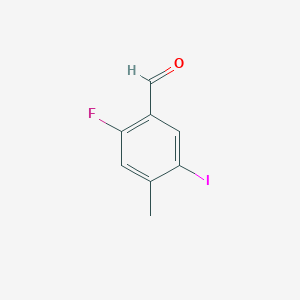
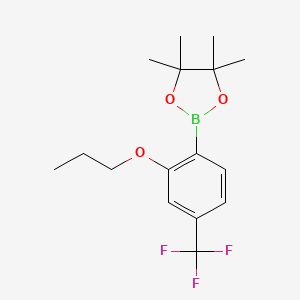
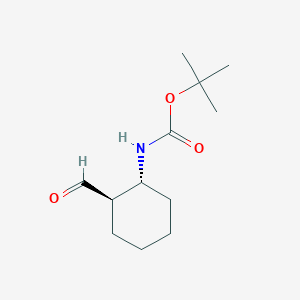
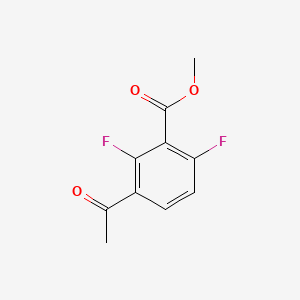
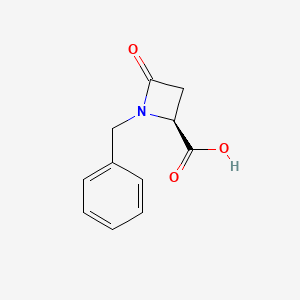
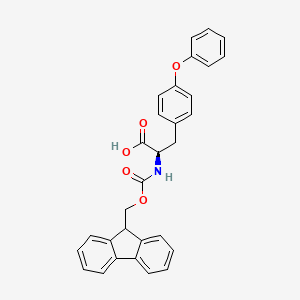
![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14024463.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)
